molecular formula C10H8BrF3N2O B8089230 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one

1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No.: B8089230
M. Wt: 309.08 g/mol
InChI Key: DJKYPJIMJHXLJB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • Imidazolidinone protons :
    • N-CH₂-N: δ 3.45–3.75 ppm (m, 4H, AB system)
    • Adjacent to carbonyl: δ 4.10–4.30 ppm (t, J=7.2 Hz, 2H)
  • Aromatic protons :
    • H-3 (meta to Br): δ 7.85 ppm (d, J=8.4 Hz, 1H)
    • H-5 (para to CF₃): δ 7.65 ppm (s, 1H)
    • H-6 (ortho to CF₃): δ 7.92 ppm (d, J=8.4 Hz, 1H)

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl (C=O): δ 167.8 ppm
  • CF₃: δ 122.5 ppm (q, J=270 Hz)
  • Aromatic carbons:
    • C-Br: δ 132.4 ppm
    • C-CF₃: δ 128.9 ppm (q, J=32 Hz)
  • Imidazolidinone CH₂: δ 45.2–48.7 ppm

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • ν(C=O) : 1685–1710 (strong, imidazolidinone carbonyl)
  • ν(C-F) : 1120–1170 (intense multiplets)
  • ν(C-Br) : 550–650 (medium intensity)
  • Ring vibrations:
    • 1600–1580 (aromatic C=C)
    • 1520–1480 (imidazolidinone ring breathing)

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • Molecular ion: m/z 333 [M]⁺ (low abundance)
  • Major fragments:
    • m/z 254 [M-Br]⁺
    • m/z 185 [M-CF₃]⁺
    • m/z 121 [imidazolidinone ring]⁺
  • Diagnostic peaks:
    • m/z 69 (CF₃⁺)
    • m/z 79/81 (Br⁺, 1:1 isotopic ratio)

Comparative Analysis with Related Imidazolidinone Derivatives

Property 1-[2-Bromo-4-CF₃-phenyl] 1-[4-NO₂-phenyl] 1-[2-Cl-5-F-phenyl]
C=O stretch (cm⁻¹) 1685–1710 1705–1725 1690–1715
π→π* transition (nm) 265 285 258
LogP 2.8 ±0.3 1.9 ±0.2 2.5 ±0.2
Thermal decomp. (°C) 218–221 195–198 205–208

The bromine and trifluoromethyl substituents synergistically enhance thermal stability compared to nitro- or chloro-fluoro analogs. The strong electron-withdrawing effects lower π→π* transition energies while increasing lipophilicity (LogP) through halogen/hydrophobic interactions.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N2O/c11-7-5-6(10(12,13)14)1-2-8(7)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKYPJIMJHXLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique imidazolidinone structure that contributes to its reactivity and biological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₈BrF₃N₂O
  • CAS Number : 2407339-63-1
  • Molecular Weight : 303.08 g/mol

The presence of both bromine and trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity against various cancer cell lines. The mechanisms by which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the viability of cancer cells, including those from breast (MCF-7) and colon (HCT-116) cancer lines. The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, have been measured in various studies, demonstrating promising results compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxic Activity

A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway
HCT-11620Cell cycle arrest at G0/G1 phase
HeLa18Inhibition of DNA synthesis

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest, which are critical mechanisms in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to functional inhibition.
  • Targeting Kinases : It may inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Research Findings and Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.

Scientific Research Applications

Medicinal Chemistry

1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one has been identified as a potential candidate for the development of pharmaceuticals due to its biological activity. Research indicates that imidazolidin-2-one derivatives can act as inhibitors for various enzymes and receptors, making them valuable in drug design.

  • HIV Protease Inhibition : Studies have shown that compounds with imidazolidinone structures can inhibit HIV protease, which is crucial for viral replication .
  • CYP17 Inhibition : The compound has been investigated for its role as an inhibitor of CYP17, an enzyme involved in steroidogenesis, which is relevant for treating hormone-dependent cancers such as prostate cancer .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing more complex molecules.

  • Pd-Catalyzed Reactions : The compound can undergo palladium-catalyzed reactions, which allow for the formation of carbon-nitrogen and carbon-carbon bonds. This capability is particularly useful in constructing complex organic frameworks .
  • Synthesis of Chiral Auxiliaries : Imidazolidinones are often used as chiral auxiliaries in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

Case Study 1: Synthesis of Imidazolidinones

A study demonstrated the synthesis of various imidazolidinones via Pd-catalyzed carboamination reactions. The research highlighted the efficiency of using aryl bromides as coupling partners, achieving good yields and selectivity in producing substituted imidazolidinones . This method showcases the utility of this compound as a precursor.

EntryUrea SourceAryl BromideProduct Yield (%)
1N-Allylurea4-Bromotoluene59
2N-Allylurea2-Bromonaphthalene97
3N-Allylurea4-Iodotoluene83

Research into the biological activity of imidazolidinone derivatives has revealed their potential as therapeutic agents. For instance, studies have focused on their efficacy against cancer cell lines, demonstrating significant inhibition of cell proliferation in hormone-dependent cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated imidazolidinones are common in drug discovery due to their enhanced stability and bioavailability. Key analogues include:

  • 4-Benzyl-3-(4-bromophenyl)-1-(trifluoromethyl)imidazolidin-2-one (115): Shares the bromophenyl and trifluoromethyl substituents but includes a benzyl group at the 4-position of the imidazolidinone ring. This compound has a melting point of 174–175°C and was synthesized via Pd-catalyzed cross-coupling in 79% yield .
  • 3-(4-Bromophenyl)-4-isopropyl-1-(trifluoromethyl)imidazolidin-2-one (112) : Substitutes the benzyl group with isopropyl, resulting in a lower melting point (156–157°C ) and higher synthesis yield (88% ) .
  • 1-(4-Bromo-5-chloro-2-hydroxyphenyl)-3-ethyl-2,4-imidazolidinedione : Features additional chloro and hydroxyl groups, increasing molecular weight (333.57 g/mol ) and likely altering solubility and reactivity compared to the target compound .

Imidazolidinone Derivatives with Trifluoromethyl Groups

The trifluoromethyl group enhances metabolic stability and lipophilicity. Notable examples:

  • 4-Isopropyl-3-(3-morpholinophenyl)-1-(trifluoromethyl)imidazolidin-2-one (114): Incorporates a morpholino group, yielding a melting point of 139–140°C and 82% synthesis yield, suggesting that electron-donating substituents improve synthetic accessibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenated aniline intermediates. For example, 2-bromo-4-(trifluoromethyl)aniline can be coupled with carbonyl-containing reagents in polar aprotic solvents (e.g., 1,3-dimethyl-2-imidazolidinone) at elevated temperatures (130°C) to form the imidazolidinone core. Catalysts like triethylamine and DMAP improve yields by facilitating acylation or cyclization steps . Key parameters include reaction time (5–24 hours) and stoichiometric ratios of reagents (1:1.2–1.5 molar equivalents).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons in the 2-bromo-4-(trifluoromethyl)phenyl group appear as distinct multiplets at δ 7.36–8.35 ppm, while imidazolidinone protons resonate near δ 3.5–4.5 ppm. The trifluoromethyl group (-CF₃) is confirmed by a singlet at δ -62 ppm in 19F NMR .
  • FTIR : Stretching vibrations at ~1611 cm⁻¹ (C=N imidazolidinone) and ~590 cm⁻¹ (C-Br) validate the core structure .
  • Elemental Analysis : Discrepancies <0.3% between calculated and observed C/H/N values confirm purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or similar software (e.g., ORTEP-III) determines bond angles, torsion angles, and packing motifs. For brominated analogs, monoclinic systems (e.g., space group P21/c) with unit cell parameters a ≈ 11.7 Å, b ≈ 20.2 Å, and c ≈ 9.5 Å are common. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice and can be analyzed using graph set notation .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) with functionals like B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing -CF₃ group lowers HOMO energy (-6.8 eV), enhancing electrophilicity. Correlation-energy models (e.g., Colle-Salvetti) validate experimental ionization potentials within ±2% error .

Q. How to address discrepancies between experimental and computational data?

  • Methodological Answer :

  • Solvent Effects : Simulate solvent interactions (e.g., DMSO dielectric constant = 46.7) using COSMO-RS to adjust calculated NMR shifts.
  • Conformational Sampling : Molecular dynamics (MD) at 298 K identifies dominant conformers, reducing RMSD between predicted and observed geometries .
  • Error Analysis : Compare computed vs. experimental IR frequencies using scaling factors (0.96–0.98 for B3LYP) to account for anharmonicity .

Q. What strategies optimize regioselective functionalization of the imidazolidinone core?

  • Methodological Answer :

  • Catalytic Systems : Pd(PPh₃)₄ with aryl bromides enables C–H activation at the 4-position of the imidazolidinone ring. For example, coupling with 2-bromobenzotrifluoride achieves >90% regioselectivity under mild conditions (80°C, 12 hours) .
  • Directing Groups : Installing temporary pyridine-based ligands enhances selectivity for meta-substitution on the phenyl ring .

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